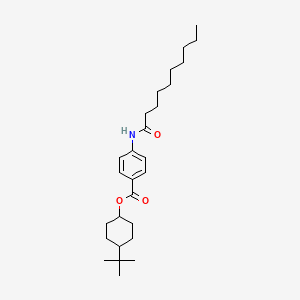
4-Tert-butylcyclohexyl 4-(decanoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a decanamidobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-tert-butylcyclohexanol: This can be achieved by the catalytic hydrogenation of 4-tert-butylphenol using catalysts such as Raney nickel or rhodium-carbon, which yields a mixture of cis and trans isomers.
Acetylation: The resulting 4-tert-butylcyclohexanol is then acetylated to form 4-tert-butylcyclohexyl acetate.
Amidation: The acetate is then subjected to amidation with decanoic acid to form the final product, 4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE involves its interaction with specific molecular targets. The tert-butyl group and cyclohexyl ring provide steric hindrance, which can influence the binding affinity to enzymes or receptors. The benzoate moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexyl acetate: Similar in structure but lacks the decanamidobenzoate moiety.
4-tert-Butylcyclohexanol: Precursor in the synthesis of the target compound.
Uniqueness
4-TERT-BUTYLCYCLOHEXYL 4-DECANAMIDOBENZOATE is unique due to its combination of a bulky tert-butyl group, a flexible cyclohexyl ring, and a functional benzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C27H43NO3 |
|---|---|
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C27H43NO3/c1-5-6-7-8-9-10-11-12-25(29)28-23-17-13-21(14-18-23)26(30)31-24-19-15-22(16-20-24)27(2,3)4/h13-14,17-18,22,24H,5-12,15-16,19-20H2,1-4H3,(H,28,29) |
Clé InChI |
SWWQJGLLNQHQEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide](/img/structure/B15014967.png)
![2,4-dichloro-N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15014975.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014977.png)
![4-[(E)-{2-[(4-aminophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014981.png)
![N,N'-[5-(2-methylphenoxy)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]](/img/structure/B15014985.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15014992.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15015006.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15015013.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B15015016.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B15015021.png)
![11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B15015034.png)
![2-[(2Z)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15015036.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)
